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Introduction

Anhydrosafflor yellow B (AHSYB) is a quinochalcone C-glycoside, a major water-soluble
pigment isolated from the flowers of Carthamus tinctorius L., commonly known as safflower.[1]
Traditionally used in Chinese medicine for promoting blood circulation, safflower and its
extracts have garnered significant scientific interest for their diverse pharmacological activities.
[2][3] While its counterpart, hydroxysafflor yellow A (HSYA), has been extensively studied,
AHSYB is emerging as a non-negligible bioactive component with significant therapeutic
potential, particularly in the realms of neuroprotection and anti-inflammation.[2][4] This
technical guide provides a comprehensive literature review of the core research on AHSYB,
summarizing quantitative data, detailing experimental protocols, and visualizing key molecular
pathways to support further investigation and drug development.

Chemical and Physicochemical Properties

AHSYB is characterized by its quinochalcone structure linked to a C-glycoside moiety. This
structure contributes to its water-solubility and its potent antioxidant properties.[1]

Table 1: Chemical and Physical Properties of Anhydrosafflor Yellow B
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Property Value/Description Reference
Chemical Name Anhydrosafflor yellow B [1]

Synonyms AHSYB [1]

Molecular Formula CasH52026 Not explicitly found
Molecular Weight 1044.91 g/mol Not explicitly found
Class Quinochalcone C-glycoside [1]

Carthamus tinctorius L.

Source [1]

(Safflower)
Appearance Yellow pigment Not explicitly found
Solubility Water-soluble [1]

Pharmacological Activities and Mechanism of
Action

Current research primarily highlights the neuroprotective effects of AHSYB against cerebral
ischemia/reperfusion (I/R) injury.[2][4] Its mechanism of action is multifaceted, involving
antioxidant, anti-apoptotic, and anti-inflammatory pathways.[2][5]

Neuroprotection via the SIRT1 Signaling Pathway

A pivotal mechanism underlying the neuroprotective effects of AHSYB is the activation of the
Sirtuin 1 (SIRT1) signaling pathway.[2][4] SIRT1 is a NAD+-dependent deacetylase that plays a
crucial role in cellular stress resistance, apoptosis, and inflammation.[2] AHSYB has been
shown to upregulate the expression of SIRT1 and its downstream targets, Forkhead box
protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-
alpha (PGC10).[2][6] This activation leads to a cascade of protective effects, including the
attenuation of oxidative stress and inhibition of apoptosis.[2] The critical role of this pathway
was confirmed in studies where the neuroprotective effects of AHSYB were abolished by the
specific SIRT1 inhibitor, EX527.[2]
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AHSYB activates the SIRT1 pathway, leading to neuroprotection.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of AHSYB has been quantified in both in vitro and in vivo models
of cerebral ischemia.

In Vitro Efficacy

In primary hippocampal neurons subjected to oxygen-glucose deprivation/reperfusion (OGD/R),
AHSYB demonstrated a dose-dependent increase in cell viability and a reduction in cytotoxicity.

[2][5]

Table 2: In Vitro Neuroprotective Effects of Anhydrosafflor Yellow B in OGD/R-injured
Hippocampal Neurons
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Parameter

Concentration

Outcome Reference

Cell Viability (CCK-8
Assay)

40, 60, 80 UM

Dose-dependent

increase in cell

viability. Data are [2][5]
expressed as mean +

SD.

Cytotoxicity (LDH

Release)

40, 60, 80 uM

Dose-dependent

decrease in LDH

release. Data are [2][5]
expressed as mean +

SD.

Apoptosis (Hoechst
Staining)

40, 60, 80 uM

Significant, dose-
dependent decrease
in the rate of apoptotic
[2][5]
cells. Data are
expressed as mean +

SD.

Oxidative Stress

Markers

40, 60, 80 uM

Dose-dependent
reduction of ROS and
MDA levels; dose-
dependent increase in
GSH-Px and SOD
activities. Data are
expressed as mean +
SD.

Apoptosis-related

Proteins

80 uM

Decreased Bax

expression and

increased Bcl-2

expression. Data are [2]
expressed as mean +

SD of protein fold

change.

SIRT1 Pathway
Proteins

80 uM

Increased protein [2][6]

expression of SIRT1,
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FOXO0O1, and PGCl1a.
Data are expressed
as mean * SD of

protein fold change.

In Vivo Efficacy

In a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), intravenous
administration of AHSYB significantly improved neurological outcomes.

Table 3: In Vivo Neuroprotective Effects of Anhydrosafflor Yellow B in a Rat MCAO/R Model
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Parameter Dosage (i.v.)

Outcome

Reference

Infarct Volume (TTC

2, 4, 8 mg/k
Staining) 9

Dose-dependent
reduction in cerebral
infarct volume. Data
are expressed as

mean = SD.

[2]14]

Neurological Deficit
2, 4,8 mglkg
Score

Dose-dependent
improvement
(decrease) in
neurological deficit
scores. Data are
expressed as mean +
SD.

[2]

Apoptosis (TUNEL

2,4, 8 mg/k
Assay) I

Dose-dependent
decrease in apoptotic
cells in the ischemic

penumbra.

[2]

Oxidative Stress
2,4, 8 mg/kg
Markers (Serum)

Dose-dependent
reduction of ROS and
MDA levels; dose-
dependent increase in
GSH-Px and SOD

levels.

[2]

SIRT1 Pathway
Proteins (Brain 8 mg/kg

Tissue)

Increased protein
expression of SIRT1,
FOXO01, and PGC1la
in the ischemic brain
tissue. Data are
expressed as mean +
SD of protein fold

change.

[2][6]

Pharmacokinetics
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Pharmacokinetic studies of AHSYB are limited. However, available data suggest poor oral
bioavailability.

Table 4: Pharmacokinetic Parameters of Anhydrosafflor Yellow B in Rats

Oral
Bioavail Half-life Referen
Route Dose . Cmax Tmax AUC
ability (t%2) ce
(F)
Significa
ntly lower
Data not Data not _ Data not
o o in acute o
Oral 30 mg/kg ~0.3% explicitly explicitly biood explicitly [7]
00
found found ] found
stasis
models
Data not Data not Data not Data not
Intraveno 2.5 L . . ..
N/A explicitly explicitly explicitly explicitly [7]

us mg/kg
found found found found

The metabolic fate of AHSYB has been investigated, revealing extensive phase | (oxidation,
reduction, hydroxylation, methylation) and phase Il (sulfation, glucuronidation, glutathionation)
metabolism. The primary routes of clearance and excretion are renal and biliary.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are
summaries of key experimental protocols used in AHSYB studies.

Middle Cerebral Artery Occlusion/Reperfusion (MCAOI/R)
Model

This widely used in vivo model simulates focal cerebral ischemia.

e Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
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e Anesthesia: Anesthesia is induced, typically with an intraperitoneal injection of a suitable
anesthetic.

e Surgical Procedure:

o A midline neck incision is made, and the left common carotid artery (CCA), external carotid
artery (ECA), and internal carotid artery (ICA) are isolated.

o The ECAIs ligated and transected.

o A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and
advanced to occlude the origin of the middle cerebral artery (MCA).

o Occlusion is typically maintained for a period of 1.5 to 2 hours.
o Reperfusion: The monofilament is withdrawn to allow for blood flow restoration.

e Drug Administration: AHSYB or vehicle is administered, often intravenously, at the onset of
reperfusion.

¢ Qutcome Assessment:

o Neurological Deficit Scoring: Assessed at 24 or 48 hours post-MCAO using a graded scale
(e.g., 0-4 or 0-5) based on motor deficits.

o Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-
triphenyltetrazolium chloride (TTC). Non-infarcted tissue stains red, while the infarct area
remains white. The infarct volume is quantified using image analysis software.
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Workflow for the MCAO/R model in rats.
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Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
Model

This in vitro model mimics ischemic conditions in cell culture.

o Cell Culture: Primary hippocampal neurons or neuronal cell lines (e.g., PC12) are cultured to

an appropriate confluency.

e OGD: The normal culture medium is replaced with a glucose-free medium, and the cells are

placed in a hypoxic chamber (e.g., 95% N2, 5% COz2) for a specified duration (e.g., 2-4
hours).

o Reperfusion: The glucose-free medium is replaced with normal, glucose-containing medium,

and the cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 24
hours).

o Treatment: AHSYB is added to the culture medium, typically at the onset of reperfusion.
e Qutcome Assessment:

o Cell Viability: Quantified using assays such as the Cell Counting Kit-8 (CCK-8) or MTT
assay.

o Cytotoxicity: Measured by the release of lactate dehydrogenase (LDH) into the culture
medium.

o Apoptosis: Assessed by methods like Hoechst 33342 staining, TUNEL assay, or flow
cytometry with Annexin V/PI staining.

Western Blot Analysis

This technique is used to quantify the expression levels of specific proteins.

» Protein Extraction: Cells or brain tissues are lysed to extract total protein.

e Protein Quantification: The total protein concentration is determined using a method like the

BCA assay.
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SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-
polyacrylamide gel electrophoresis.

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or
nitrocellulose).

Immunoblotting:
o The membrane is blocked to prevent non-specific antibody binding.

o The membrane is incubated with a primary antibody specific to the protein of interest (e.g.,
SIRT1, FOXO1, PGC1la, Bax, Bcl-2).

o The membrane is then incubated with a secondary antibody conjugated to an enzyme
(e.g., HRP).

Detection: A chemiluminescent substrate is added, and the resulting signal is captured and
quantified using an imaging system. Protein levels are typically normalized to a loading
control like GAPDH or (3-actin.

Analytical and Preparative Methodologies

High-Performance Liquid Chromatography (HPLC) for
Quantification
A validated UFLC-MS/MS method has been established for the quantification of AHSYB in rat

plasma.[7]

Chromatographic System: Ultrafast Liquid Chromatography coupled with a triple quadrupole
mass spectrometer (UFLC-MS/MS).

Column: C18 column.

Mobile Phase: Gradient elution with a mixture of methanol and water or acetonitrile and an
acidic modifier.

Detection: Negative electrospray ionization (ESI-) in multiple reaction monitoring (MRM)
mode.
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« Internal Standard: Rutin is a suitable internal standard.[7]
o Sample Preparation: Protein precipitation from plasma using methanol.

 Linearity: The method has shown good linearity in the concentration range of 25-10,000
ng/mL.[7]

High-Speed Counter-Current Chromatography (HSCCC)
for Preparative Separation

HSCCC is an effective technique for the preparative separation and purification of AHSYB from
crude safflower extracts.[1]

 Instrumentation: High-Speed Counter-Current Chromatography system.

e Solvent System: A two-phase solvent system is employed. The selection is critical and based
on the partition coefficient of AHSYB.

e Optimized Parameters: Optimized conditions can achieve high purity (e.g., 98%) of AHSYB.
[1] Key parameters to optimize include the rotational speed of the apparatus, the flow rate of
the mobile phase, and the separation temperature.[1]

Conclusion and Future Directions

Anhydrosafflor yellow B is a promising bioactive compound from Carthamus tinctorius with
demonstrated neuroprotective effects in preclinical models of cerebral ischemia. Its mechanism
of action, centered on the activation of the SIRT1 signaling pathway, provides a solid
foundation for its therapeutic potential. However, significant research gaps remain. The poor
oral bioavailability of AHSYB presents a major hurdle for its development as an oral
therapeutic, necessitating research into novel drug delivery systems. Further in-depth
pharmacokinetic and pharmacodynamic modeling is required to fully understand its absorption,
distribution, metabolism, excretion, and dose-response relationships. While its role in
neuroprotection is becoming clearer, its potential in other therapeutic areas, such as
cardiovascular diseases and inflammatory disorders, warrants further investigation. This
technical guide serves as a foundational resource for scientists and researchers to build upon
the existing knowledge and unlock the full therapeutic potential of Anhydrosafflor yellow B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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